molecular formula C17H24N2O2 B4505047 N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

Cat. No.: B4505047
M. Wt: 288.4 g/mol
InChI Key: NXDLKQZTIFNYSM-UHFFFAOYSA-N
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Description

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of cyclohexanecarboxamide have been extensively studied, demonstrating the compound's versatility in organic synthesis. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized, showcasing the compound's utility in creating a variety of structures with potential applications in materials science and pharmaceuticals. These derivatives were characterized using techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting the compound's diverse chemical properties and potential for further functionalization (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Transformations

Copper-catalyzed reactions involving simple amides, sulfonamides, and imides with alkanes have been explored using derivatives of cyclohexanecarboxamide, indicating its significance in facilitating the formation of N-alkyl products. Such reactions are notable for their selectivity and efficiency, demonstrating the compound's role in organic synthesis and potential applications in developing new chemical processes (Tran, Li, Driess, & Hartwig, 2014).

Material Science

In material science, cyclohexanecarboxamide derivatives have been utilized in the development of hydrolytically degradable hydrogels. These hydrogels are designed to degrade in acidic environments, making them promising for biomedical applications such as the construction of oesophageal stents. The study of their degradation rate under different pH conditions showcases the compound's utility in creating sensitive materials for specific medical applications (Vetrik, Přádný, Hrubý, & Michalek, 2011).

Advanced Polymeric Materials

Furthermore, aromatic polyamides containing the cyclohexane structure have been synthesized, demonstrating the compound's application in creating high-performance materials. These polyamides exhibit remarkable properties such as solubility in polar aprotic solvents, transparency, flexibility, and high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).

Properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-16(20)12-9-13-7-10-15(11-8-13)19-17(21)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLKQZTIFNYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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